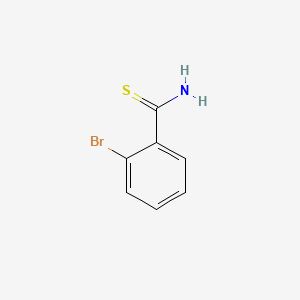

2-Bromothiobenzamide

描述

属性

IUPAC Name |

2-bromobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCQWSAFBXLYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=S)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184319 | |

| Record name | Thiobenzamide, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30216-44-5 | |

| Record name | Thiobenzamide, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030216445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiobenzamide, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromothiobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Thionation of 2-Bromobenzonitrile Using Lawesson’s Reagent and BF₃·OEt₂

Reaction Overview

The conversion of nitriles to thioamides via Lawesson’s reagent (LR) is a well-established strategy. For 2-bromothiobenzamide , this method leverages the reactivity of 2-bromobenzonitrile with LR in the presence of BF₃·OEt₂, which enhances both reaction rate and selectivity. The general reaction is:

$$

\text{2-Bromobenzonitrile} + \text{Lawesson’s Reagent} \xrightarrow{\text{BF₃·OEt₂}} \text{this compound}

$$

Experimental Procedure

Reagents and Conditions

- Substrate : 2-Bromobenzonitrile (1 mmol).

- Thionating Agent : Lawesson’s reagent (1.2 mmol).

- Catalyst : BF₃·OEt₂ (1.5 mmol).

- Solvent : 1,2-Dimethoxyethane (DME)-tetrahydrofuran (THF) (2:1 v/v) or toluene-diethyl ether.

- Temperature : 20–50°C.

- Reaction Time : 12–24 hours.

Work-Up and Purification

- Quenching : The reaction mixture is diluted with water (10 mL).

- Extraction : Organic layers are separated and washed with ethyl acetate (3 × 15 mL).

- Drying : Anhydrous MgSO₄ is used to remove residual moisture.

- Concentration : Solvent removal under reduced pressure yields a crude product.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 10:1) affords pure this compound.

Yield and Characterization

Mechanistic Insights

The BF₃·OEt₂ catalyst activates the nitrile group by coordinating to the nitrogen, increasing electrophilicity and facilitating nucleophilic attack by the sulfur atom from Lawesson’s reagent. This stepwise process avoids side reactions (e.g., over-thionation) and ensures high regioselectivity for ortho-substituted substrates.

Comparative Analysis of Methodologies

Advantages of the BF₃·OEt₂-Mediated Method

Applications of this compound

This compound serves as a precursor for:

Data Table : Summary of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | 2-Bromobenzonitrile |

| Reagents | Lawesson’s reagent, BF₃·OEt₂ |

| Solvent | DME-THF (2:1) or toluene-diethyl ether |

| Temperature | 20–50°C |

| Reaction Time | 12–24 hours |

| Yield | 86–91% |

| Purity | >98% |

| Key Advantage | High selectivity for ortho-substituted products |

化学反应分析

Types of Reactions: 2-Bromothiobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted thiobenzamides.

Oxidation Reactions: The thiocarbonyl group can be oxidized to form sulfonyl derivatives.

Reduction Reactions: The thiocarbonyl group can be reduced to form thiol derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Substituted thiobenzamides.

Oxidation Reactions: Sulfonyl derivatives.

Reduction Reactions: Thiol derivatives

科学研究应用

2-Bromothiobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of various chemicals and materials

作用机制

The mechanism of action of 2-Bromothiobenzamide involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 2-bromothiobenzamide and its analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility (Water) | Key Reactivity Features |

|---|---|---|---|---|---|

| This compound | C₇H₆BrNS | 200.09 (calculated) | -Br (ortho), -C(S)NH₂ | Low | Electrophilic substitution, metal coordination |

| 3-Bromobenzamide | C₇H₆BrNO | 200.03 | -Br (meta), -C(O)NH₂ | Moderate | Nucleophilic acyl substitution |

| 2-Aminobenzamide | C₇H₈N₂O | 136.15 | -NH₂ (ortho), -C(O)NH₂ | High | Hydrogen bonding, cyclization |

| 2-Aminobenzimidazole | C₇H₇N₃ | 133.15 | Fused benzimidazole | Low | DNA intercalation, kinase inhibition |

Sources: for bromobenzamides; for aminobenzamides and benzimidazoles.

- Bromine Position : The ortho-substituted bromine in this compound increases steric hindrance compared to meta-substituted 3-bromobenzamide, affecting reaction pathways in cross-coupling chemistry .

- Thioamide vs. Amide: The thioamide group reduces solubility in polar solvents compared to 2-aminobenzamide but enhances stability in nonpolar environments, which is advantageous in organometallic catalysis .

生物活性

2-Bromothiobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the following chemical structure:

- Chemical Formula : C₇H₆BrN₃S

- Molecular Weight : 232.11 g/mol

- CAS Number : 30216-44-5

The presence of the bromine atom and the thiobenzamide moiety contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study conducted by Akhtar et al. demonstrated that the compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The mechanism appears to involve the suppression of NF-kB signaling pathways, which are crucial in mediating inflammatory responses. A case study involving lipopolysaccharide (LPS)-stimulated macrophages revealed a reduction in cytokine levels by approximately 50% when treated with 10 µM of the compound .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Cytokine Modulation : By affecting transcription factors like NF-kB, it modulates immune responses, leading to decreased inflammation.

- Apoptosis Induction : In cancer cell lines, this compound has been observed to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Research Findings

A comprehensive review of literature reveals several studies investigating the biological activities of this compound:

- Anticancer Activity : In a study on human breast cancer cells (MCF-7), treatment with varying concentrations (1-50 µM) resulted in significant dose-dependent cytotoxicity, with an IC50 value of approximately 15 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 55 |

| 50 | 25 |

These findings indicate that the compound may serve as a lead structure for developing new anticancer therapies .

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Bromothiobenzamide, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves bromination and thioamide functionalization. For example, analogous compounds like 4-Chlorothiobenzamide are synthesized via nucleophilic substitution using thiourea derivatives under controlled temperatures (40–60°C) and inert atmospheres . Reaction solvents (e.g., DMF or THF) and catalyst selection (e.g., Pd/C for deprotection) significantly impact purity. Post-synthesis, HPLC (≥95% purity threshold) and H/C NMR (to confirm bromine and thioamide substituents) are critical for validation .

Q. How should researchers handle safety and toxicity concerns when working with this compound?

- Methodology : While specific toxicological data for this compound may be limited, structurally similar brominated benzamides (e.g., 4-(Bromomethyl)benzaldehyde) require stringent precautions:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- First Aid : Immediate flushing of eyes/skin with water for 15+ minutes and medical consultation for ingestion .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

- Methodology :

- NMR Spectroscopy : H NMR (δ 7.2–8.1 ppm for aromatic protons) and C NMR (C-Br signal ~105 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) and isotopic patterns for bromine (1:1 ratio for Br/Br).

- X-ray Crystallography : Resolve crystal polymorphism, as seen in 2-acetamidobenzamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology : Contradictions often arise from variability in assay conditions (e.g., cell lines, concentration ranges). To mitigate:

- Standardized Assays : Use validated cell lines (e.g., HEK293 for kinase inhibition) with triplicate measurements.

- Meta-Analysis : Compare datasets using tools like PRISMA guidelines, adjusting for covariates (e.g., solvent polarity affecting compound solubility) .

- Dose-Response Curves : Calculate IC values with nonlinear regression models (e.g., GraphPad Prism) to ensure reproducibility .

Q. What strategies optimize the regioselectivity of bromination in benzamide derivatives like this compound?

- Methodology : Regioselectivity is influenced by electronic and steric factors:

- Directing Groups : Electron-withdrawing groups (e.g., -NO) at para positions enhance bromination at ortho sites.

- Catalysts : Lewis acids like FeBr improve yield in electrophilic aromatic substitution .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict reactive sites via Fukui indices .

Q. What computational approaches predict the pharmacokinetic properties of this compound for drug development?

- Methodology :

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and blood-brain barrier permeability.

- Molecular Docking : AutoDock Vina screens potential targets (e.g., cytochrome P450 enzymes) to assess metabolic stability .

- MD Simulations : GROMACS models stability in biological membranes over 100-ns trajectories .

Methodological Resources

- Synthetic Protocols : Refer to NIST Chemistry WebBook for standardized reaction conditions and safety data .

- Data Validation : Cross-check NMR/MS results with PubChem entries for analogous compounds (e.g., 2-Amino-5-bromo-4-chlorobenzamide) .

- Ethical Standards : Ensure compliance with FDA/public domain guidelines for data reproducibility and copyright .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。